N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide is an organic compound that features both bromine and trifluoromethyl groups attached to a phenyl ring, along with a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-(trifluoromethyl)aniline and 4-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-3-(trifluoromethyl)aniline is reacted with 4-chlorobenzoyl chloride in an appropriate solvent like dichloromethane or chloroform under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It can be used as a probe in biological studies to investigate the interactions of bromine and trifluoromethyl groups with biological molecules.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: A precursor in the synthesis of N-[4-Bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide.
4-Chlorobenzamide: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s reactivity and stability, making it valuable for various applications.
Properties
CAS No. |
56661-27-9 |
---|---|
Molecular Formula |
C14H8BrClF3NO |
Molecular Weight |
378.57 g/mol |
IUPAC Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C14H8BrClF3NO/c15-12-6-5-10(7-11(12)14(17,18)19)20-13(21)8-1-3-9(16)4-2-8/h1-7H,(H,20,21) |
InChI Key |
UNMWZVLOBMLZIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Br)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.